REACTION_CXSMILES
|
CC(OC([NH:8][C:9]1[C:10]([C:16]([O:18][CH3:19])=[O:17])=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1)=O)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][C:9]1[C:10]([C:16]([O:18][CH3:19])=[O:17])=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC=1C(=NC(=CC1)C)C(=O)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting solution was left
|
Type
|
STIRRING
|
Details
|
under stirring at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added over 3 minutes
|
Duration
|
3 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred again at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
the column was eluted
|
Type
|
CUSTOM
|
Details
|
after evaporation under reduced pressure of the solvent it
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |